Home > Products > Screening Compounds P143433 > Protein kinase inhibitor peptide
Protein kinase inhibitor peptide - 128022-93-5

Protein kinase inhibitor peptide

Catalog Number: EVT-280852
CAS Number: 128022-93-5
Molecular Formula: C84H136N28O27
Molecular Weight: 1970.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Protein kinase inhibitor peptide corresponds to the inhibitory domain of the heat-stable protein kinase inhibitor.
Source and Classification

Protein kinase inhibitor peptides are derived from natural sources, often originating from proteins involved in cellular signaling pathways. They can be classified based on their specificity towards different kinases, such as protein kinase A, protein kinase C, and others. For instance, the peptide PKI (Protein Kinase Inhibitor) is a well-studied inhibitor specific to protein kinase A, while other peptides may target different kinases through competitive inhibition at the ATP-binding site or through allosteric mechanisms .

Synthesis Analysis

The synthesis of protein kinase inhibitor peptides typically involves solid-phase peptide synthesis (SPPS), which allows for the stepwise assembly of amino acids on a solid support. Key methods include:

  1. Solid-Phase Synthesis: Utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry for protecting amino groups during synthesis.
  2. Conjugation Techniques: For enhancing cellular uptake, peptides may be conjugated with cell-penetrating moieties like octaarginine or modified with cyclic structures to improve stability and binding affinity .
  3. Purification: Post-synthesis, peptides are purified using reverse-phase high-performance liquid chromatography (RP-HPLC), which separates based on hydrophobicity .

Specific parameters such as temperature, pH, and reaction time are crucial during synthesis to ensure proper folding and functionality of the resulting peptide.

Molecular Structure Analysis

The molecular structure of protein kinase inhibitor peptides varies significantly depending on their target specificity. Generally, these peptides exhibit a linear or cyclic conformation that facilitates binding to the active site of kinases. For example:

  • PKI (6–22) Amide: A linear peptide with a sequence that allows for effective inhibition of protein kinase A by mimicking ATP binding.
  • Bi-Substrate Inhibitors: These are designed to simultaneously target both ATP and substrate-binding sites, enhancing specificity and efficacy .

The structural characteristics can be analyzed using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, which provide insights into binding interactions at the atomic level .

Chemical Reactions Analysis

Chemical reactions involving protein kinase inhibitor peptides primarily focus on their interaction with target kinases:

  1. Competitive Inhibition: Many inhibitors bind to the ATP-binding site of kinases, preventing substrate phosphorylation.
  2. Allosteric Modulation: Some peptides may bind to sites distinct from the active site, inducing conformational changes that affect enzyme activity.

Kinetic parameters such as IC50 values (the concentration required to inhibit 50% of enzyme activity) are critical for characterizing the potency of these inhibitors against various kinases .

Mechanism of Action

The mechanism of action for protein kinase inhibitor peptides generally involves:

  • Binding Affinity: High-affinity binding to the active site or allosteric sites on kinases.
  • Inhibition of Phosphorylation: By occupying the ATP-binding site or altering enzyme conformation, these peptides prevent substrate phosphorylation, thereby modulating signaling pathways.

For instance, PKI (6–22) amide has been shown to inhibit protein kinase A effectively while also facilitating certain isoforms of protein kinase C under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of protein kinase inhibitor peptides include:

  • Molecular Weight: Typically ranges from 1 kDa to 5 kDa depending on the peptide length.
  • Solubility: Often soluble in aqueous buffers but may require modifications for enhanced solubility.
  • Stability: Stability can vary; cyclic peptides tend to exhibit greater resistance to proteolytic degradation compared to linear counterparts.

Characterization techniques such as mass spectrometry and circular dichroism spectroscopy are employed to determine these properties accurately .

Applications

Protein kinase inhibitor peptides have diverse applications in research and clinical settings:

  1. Therapeutic Agents: Used in targeted therapies for cancer by inhibiting overactive kinases involved in tumor growth.
  2. Research Tools: Serve as valuable tools in studying signaling pathways and understanding disease mechanisms.
  3. Biotechnology: Employed in drug development processes to screen for new inhibitors against various kinases.

Recent studies have highlighted their potential in treating diseases beyond cancer, including metabolic disorders and cardiovascular diseases .

Properties

CAS Number

128022-93-5

Product Name

Protein kinase inhibitor peptide

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoic acid

Molecular Formula

C84H136N28O27

Molecular Weight

1970.2 g/mol

InChI

InChI=1S/C84H136N28O27/c1-11-38(3)62(109-76(133)53(31-46-19-14-13-15-20-46)105-75(132)55(34-60(121)122)104-66(123)40(5)98-73(130)52(32-47-24-26-48(117)27-25-47)107-80(137)65(45(10)116)112-77(134)61(86)43(8)114)79(136)100-41(6)67(124)108-56(37-113)69(126)96-35-58(119)102-50(22-17-29-94-83(89)90)72(129)111-64(44(9)115)78(135)97-36-59(120)101-49(21-16-28-93-82(87)88)70(127)103-51(23-18-30-95-84(91)92)71(128)106-54(33-57(85)118)74(131)99-42(7)68(125)110-63(81(138)139)39(4)12-2/h13-15,19-20,24-27,38-45,49-56,61-65,113-117H,11-12,16-18,21-23,28-37,86H2,1-10H3,(H2,85,118)(H,96,126)(H,97,135)(H,98,130)(H,99,131)(H,100,136)(H,101,120)(H,102,119)(H,103,127)(H,104,123)(H,105,132)(H,106,128)(H,107,137)(H,108,124)(H,109,133)(H,110,125)(H,111,129)(H,112,134)(H,121,122)(H,138,139)(H4,87,88,93)(H4,89,90,94)(H4,91,92,95)/t38-,39-,40-,41-,42-,43+,44+,45+,49-,50-,51-,52-,53-,54-,55-,56-,61-,62-,63-,64-,65-/m0/s1

InChI Key

ZLKNTGQAQQSIFV-HQAKDUOCSA-N

SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)N

Solubility

Soluble in DMSO

Synonyms

Protein kinase inhibitor peptide; PKIP;

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.